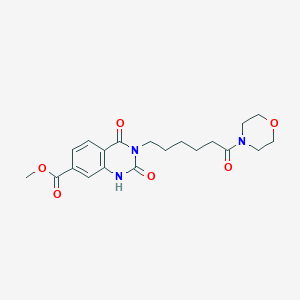

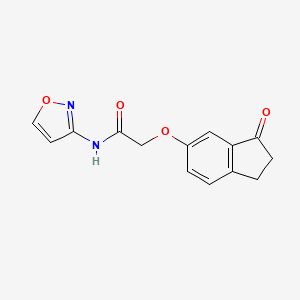

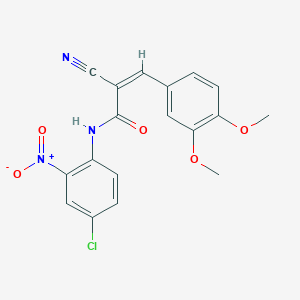

methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate is a chemical compound that has recently garnered attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Synthesis and Characterization

Methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate, a quinazoline derivative, has been a subject of interest in synthetic chemistry. One study discusses the synthesis of a similar quinazoline derivative, ZD1839, through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, with advantages such as mild reaction conditions and higher yields compared to previous methods (Gong, 2005). Another study synthesized [11C]gefitinib, a high-affinity inhibitor of epidermal growth factor receptor tyrosine kinase, using a quinazoline derivative in solution and a semi-automated stainless loop methylation system (Holt et al., 2006).

Biological and Pharmacological Applications

Quinazoline derivatives have shown potential in various biological applications. Research has explored their anticancer activities, with some compounds demonstrating interesting anticancer activities against specific cell lines (Nowak et al., 2014). Another study synthesized novel 2,3,7-trisubstituted Quinazoline derivatives, targeting EGFR-tyrosine kinase for anticancer applications (Noolvi & Patel, 2013). Additionally, quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic media, demonstrating good inhibition efficiencies and acting via chemical adsorption on the metallic surface (Errahmany et al., 2020).

Electronic and Photophysical Properties

Quinazoline derivatives have been studied for their electronic and photophysical properties. A study on carbazolyl-substituted quinazolinones revealed their potential as high-triplet-energy materials for use in phosphorescent organic light emitting diodes, exhibiting significant fluorescence quantum yields and high triplet energy levels (Gudeika et al., 2017). Furthermore, conjugated polymers with donor-acceptor architectures, involving quinoline and quinazoline copolymers, have been synthesized and exhibited properties suitable for applications in electronic devices (Jenekhe et al., 2001).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6/c1-28-19(26)14-6-7-15-16(13-14)21-20(27)23(18(15)25)8-4-2-3-5-17(24)22-9-11-29-12-10-22/h6-7,13H,2-5,8-12H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWRFMGPJNEGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2692339.png)

![(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2692341.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2692346.png)

![[2-(Trifluoromethyl)oxan-2-yl]methanol](/img/structure/B2692351.png)

![Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate](/img/structure/B2692352.png)

![N-[(2,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2692353.png)